Threefold Reduction in hERG Channel Inhibition Compared to the 3-Propoxy Analog
A critical safety liability in drug development, hERG channel inhibition, is significantly mitigated by the cyclobutoxy constraint. In a head-to-head comparison, the cyclobutoxy-containing compound 13 exhibited a threefold lower potency against the hERG channel (IC50 = 20 µM) compared to its direct propoxy-linked analog, compound 3 (IC50 = 6.3 µM) [1]. This improvement was sustained across the series, with most cyclobutoxy derivatives showing IC50 values >30 µM.
| Evidence Dimension | hERG channel inhibition (IC50, µM) |
|---|---|
| Target Compound Data | Compound 13 (cyclobutoxy linker): IC50 = 20 µM |
| Comparator Or Baseline | Compound 3 (propoxy linker): IC50 = 6.3 µM |
| Quantified Difference | Threefold reduction in activity (20 vs. 6.3 µM) |
| Conditions | hERG assay on HEK293 cells transfected with the hERG potassium channel, incubation with test compound at 0.1, 1, 10, and 30 µM. |
Why This Matters
A threefold improvement in hERG safety margin can be decisive in early drug discovery, allowing a lead series to progress past a critical cardiovascular toxicity checkpoint that would halt an unconstrained propoxy analog.
- [1] Provins, L., Denonne, F., Célanire, S., Christophe, B., Defays, S., Delaunoy, C., ... & Van houtvin, N. (2012). Lead Optimization of Thiazolo[5,4-c]piperidines: 3-Cyclobutoxy Linker as a Key Spacer for H3R Inverse Agonists. *ChemMedChem*, 7(12), 2087-2092. View Source
